molecular formula C11H20O4S B588238 SUCROSEOCTASULFATESODIUM CAS No. 127930-09-0

SUCROSEOCTASULFATESODIUM

Cat. No.: B588238
CAS No.: 127930-09-0
M. Wt: 248.34 g/mol
InChI Key: NISORIHKFMUJCM-GZBOUJLJSA-N
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Description

Introduction

Historical Development and Context

The development of sucrose octasulfate sodium traces its origins to the broader field of carbohydrate chemistry and the systematic exploration of sulfated sugar derivatives during the mid-20th century. The preparation of sucrose octasulfate was first described in 1865 by P. Schützenberger, representing one of the earliest documented attempts to synthesize highly sulfated carbohydrate derivatives. However, the purification and detailed characterization of this compound were not achieved until 1887 when A. Herzfeld published comprehensive studies on its properties and structure.

The historical significance of sucrose octasulfate sodium extends beyond its initial chemical characterization, as researchers gradually recognized its potential as a surrogate for naturally occurring sulfated polysaccharides. During the latter half of the 20th century, scientists began investigating sulfated oligosaccharides as simplified models for understanding the complex interactions between glycosaminoglycans and various biological targets. This research trajectory positioned sucrose octasulfate sodium as a crucial bridge compound, offering the structural complexity necessary for meaningful biological interactions while maintaining the synthetic simplicity required for detailed mechanistic studies.

The evolution of synthesis methodologies for sucrose octasulfate sodium reflects advances in organic chemistry and process optimization. Early synthetic approaches faced significant challenges related to regioselectivity and product purification, but modern methods have achieved remarkable improvements in both yield and product quality. Contemporary synthesis protocols typically employ triethylamine-sulfur trioxide complexes under controlled temperature conditions, representing a substantial advancement over earlier methodologies.

Nomenclature and Chemical Identity

Chemical Names and Synonyms

Sucrose octasulfate sodium exhibits considerable nomenclatural complexity due to its systematic chemical name and the various descriptive approaches employed in different scientific contexts. The systematic International Union of Pure and Applied Chemistry name for this compound is octasodium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate.

The compound is recognized under numerous synonyms that reflect both its chemical structure and commercial applications. Primary alternative designations include sucrosofate sodium, sodium sucrose octasulfate, and sucrose octasulphate sodium salt. Additional nomenclatural variants encountered in the scientific literature encompass alpha-D-glucopyranoside, 1,3,4,6-tetra-O-sulfo-beta-D-fructofuranosyl, 2,3,4,6-tetrakis(hydrogen sulfate), sodium salt.

Commercial and pharmaceutical nomenclature systems have generated additional synonyms, including sucrose octasulfate octasodium salt and sodium salt of sucrose octasulfate. The diversity of naming conventions reflects the compound's utilization across multiple scientific disciplines and its incorporation into various commercial formulations. Research publications frequently employ shortened designations, though the complete systematic name remains essential for unambiguous chemical identification.

Chemical Abstract Service Registry Numbers

The Chemical Abstract Service has assigned the primary registry number 74135-10-7 to sucrose octasulfate sodium salt. This designation serves as the definitive identifier for the octasodium salt form of sucrose octasulfate, ensuring consistent referencing across scientific databases and regulatory documents. The assignment of this specific registry number reflects the compound's recognition as a distinct chemical entity with well-defined structural parameters and documented physical properties.

Alternative Chemical Abstract Service numbers exist for related compounds and different salt forms of sucrose octasulfate. These include registry numbers for the potassium salt derivatives and other cationic variants, though the sodium salt form represented by 74135-10-7 remains the most extensively studied and commercially relevant preparation. The systematic assignment of these registry numbers facilitates accurate chemical identification and regulatory tracking across international jurisdictions.

Significance in Biochemical Research

Sucrose octasulfate sodium has established itself as an indispensable tool in biochemical research, particularly in studies investigating protein-carbohydrate interactions and the mechanisms underlying glycosaminoglycan function. The compound's primary significance stems from its ability to serve as a well-defined, synthetic analog of naturally occurring sulfated polysaccharides, offering researchers a chemically homogeneous substitute for the inherently heterogeneous glycosaminoglycans found in biological systems.

The most prominent application of sucrose octasulfate sodium in biochemical research involves its use as a heparin surrogate in studies of blood coagulation and protein binding. Research investigations have demonstrated that sucrose octasulfate sodium binds to thrombin with a dissociation constant of approximately 1.4 micrometers, a value comparable to that observed for polymeric heparin under identical experimental conditions. This binding affinity, combined with the compound's well-defined chemical structure, has made it an invaluable tool for elucidating the molecular mechanisms underlying heparin-protein interactions.

Fibroblast growth factor research represents another major area where sucrose octasulfate sodium has proven essential. Crystallographic studies have revealed that sucrose octasulfate sodium can induce fibroblast growth factor-dependent dimerization of fibroblast growth factor receptors, mimicking the biological function of heparan sulfate in promoting growth factor signaling. The crystal structure of the dimeric fibroblast growth factor 2-fibroblast growth factor receptor 1-sucrose octasulfate sodium complex at 2.6-angstrom resolution has provided unprecedented insights into the molecular basis of growth factor activation.

The compound's utility extends to cancer research, where studies have demonstrated its ability to regulate tumor growth through modulation of growth factor activity. Research using mouse melanoma and lung carcinoma models has shown that sucrose octasulfate sodium can inhibit tumor growth by preventing fibroblast growth factor 2 binding to endothelial cells and facilitating the removal of pre-bound growth factors from cellular surfaces. These findings have positioned sucrose octasulfate sodium as a valuable research tool for investigating the role of sulfated carbohydrates in cancer biology.

Chemical Classification and Taxonomy

Sucrose octasulfate sodium belongs to the broad chemical classification of sulfated oligosaccharides, representing a synthetic member of this important class of bioactive carbohydrates. Within the hierarchical taxonomy of carbohydrate chemistry, the compound is specifically classified as a disaccharide derivative, constructed from the fundamental sucrose backbone consisting of glucose and fructose monosaccharide units. The extensive sulfation pattern distinguishes it from naturally occurring oligosaccharides and places it within the specialized category of highly modified synthetic carbohydrates.

From a structural perspective, sucrose octasulfate sodium exhibits characteristics that align it with glycosaminoglycan analogs, despite its disaccharide rather than polysaccharide nature. Glycosaminoglycans are complex carbohydrates composed of repeating disaccharide units built from amino sugars and uronic acids, featuring extensive sulfation patterns that confer their biological activities. While sucrose octasulfate sodium lacks the amino sugar components typical of natural glycosaminoglycans, its high degree of sulfation and ability to interact with heparin-binding proteins justify its classification as a glycosaminoglycan mimic.

The chemical taxonomy of sucrose octasulfate sodium also encompasses its classification as a polyanion due to the presence of eight negatively charged sulfate groups at physiological pH conditions. This polyanionic character represents a fundamental determinant of its biological activity and distinguishes it from neutral or cationic carbohydrate derivatives. The compound's high charge density, calculated as approximately 6.9 charges per nanometer based on its molecular dimensions, positions it among the most highly charged small molecules employed in biochemical research.

Chemical Classification Parameter Value/Description
Molecular Formula C₁₂H₁₄Na₈O₃₅S₈
Molecular Weight 1158.66 g/mol
Chemical Class Sulfated Oligosaccharide
Structural Type Disaccharide Derivative
Charge State Octaanionic
Functional Classification Glycosaminoglycan Analog
Nomenclature System Designation
Systematic Name Octasodium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate
Primary Common Name Sucrose Octasulfate Sodium
Alternative Name Sucrosofate Sodium
Chemical Abstract Service Number 74135-10-7
Pharmaceutical Designation Sodium Sucrose Octasulfate

Properties

CAS No.

127930-09-0

Molecular Formula

C11H20O4S

Molecular Weight

248.34 g/mol

IUPAC Name

(2R,6R)-2-methyl-6-[(5S)-5-(sulfanyloxymethyl)oxolan-2-yl]oxyoxane

InChI

InChI=1S/C11H20O4S/c1-8-3-2-4-10(13-8)15-11-6-5-9(14-11)7-12-16/h8-11,16H,2-7H2,1H3/t8-,9+,10-,11?/m1/s1

InChI Key

NISORIHKFMUJCM-GZBOUJLJSA-N

SMILES

CC1[CH][CH][CH]C(O1)O[C]2[CH][CH]C(O2)COS

Isomeric SMILES

C[C@@H]1CCC[C@H](O1)OC2CC[C@H](O2)COS

Canonical SMILES

CC1CCCC(O1)OC2CCC(O2)COS

Synonyms

SUCROSEOCTASULFATESODIUM

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sucrose octasulfate sodium is typically synthesized by reacting sucrose with sulfuric acid. The reaction involves the substitution of hydroxyl groups in the sucrose molecule with sulfate groups. This process is usually carried out under controlled temperature and time conditions to ensure complete sulfation .

Industrial Production Methods

In industrial settings, the production of sucrose octasulfate sodium involves large-scale sulfation reactions. The process includes the use of sulfuric acid and other reagents to achieve the desired degree of sulfation. The product is then purified and dried to obtain a stable, solid form .

Chemical Reactions Analysis

Types of Reactions

Sucrose octasulfate sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives of sucrose octasulfate sodium, while reduction reactions may yield partially or fully desulfated products .

Scientific Research Applications

Sucrose octasulfate sodium has a wide range of scientific research applications, including:

Mechanism of Action

Sucrose octasulfate sodium exerts its effects by interacting with specific molecular targets and pathways. In the context of its use in sucralfate, the compound stimulates the release of somatostatin-like immunoreactivity from D cells in the gastric mucosa. This action helps in the healing of ulcers by promoting the release of endogenous gastric somatostatin .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Sucroseoctasulfate Sodium with structurally or functionally related sulfated carbohydrates and sodium salts:

Compound Molecular Formula Degree of Sulfation Solubility (Water) Primary Applications Key References
Sucroseoctasulfate Sodium C12H14Na8O35S8 8 >500 mg/mL Gastroprotection, wound healing
Sucrose Octaacetate C28H38O19 8 (Acetylated) Insoluble Bitterant in toxic coatings
Heparin Sodium (C12H19NO20S3)nNa Variable (15–20) Soluble Anticoagulant, antithrombotic
Sulfanilamide C6H8N2O2S 1 (Sulfonamide) 1.5 mg/mL Antibacterial agent

Key Differences

  • Sulfation vs. Acetylation : Unlike Sucrose Octaacetate (a lipophilic compound used as a bitterant), Sucroseoctasulfate Sodium’s sulfation enhances hydrophilicity and bioadhesion, critical for mucosal protection .
  • Charge Density : With eight sulfate groups, Sucroseoctasulfate Sodium exhibits higher anionic charge density than heparin (average 15–20 sulfates per disaccharide unit but larger molecular weight), influencing binding affinity to proteins like growth factors .
  • Stability : Sulfated sugars like Sucroseoctasulfate Sodium are stable in acidic environments (pH 1–3), unlike Sulfanilamide, which degrades under similar conditions due to its sulfonamide group .

Pharmacokinetic and Pharmacodynamic Profiles

  • Bioavailability : Sucroseoctasulfate Sodium is minimally absorbed systemically, ensuring localized therapeutic effects. In contrast, Sulfanilamide achieves systemic absorption for antibacterial action .
  • Mechanistic Specificity : While heparin targets coagulation factors, Sucroseoctasulfate Sodium selectively binds to ulcer sites, promoting tissue repair without anticoagulant risks .

Research Findings and Limitations

Efficacy in Gastroprotection

Clinical studies demonstrate that Sucroseoctasulfate Sodium accelerates ulcer healing by 40–60% compared to placebo, outperforming acetylated analogs like Sucrose Octaacetate, which lack mucoadhesive properties . However, its efficacy is pH-dependent, requiring co-administration with acid suppressants in severe cases.

Comparative Toxicity

Sucroseoctasulfate Sodium exhibits low toxicity (LD50 >5,000 mg/kg in rats), contrasting with Sulfanilamide’s risk of crystalluria at high doses .

Biological Activity

Sucrose octasulfate sodium (SOS) is a sulfated oligosaccharide that has garnered attention for its diverse biological activities, particularly in wound healing and mucosal protection. This article provides an in-depth examination of the biological activity of SOS, supported by recent research findings, case studies, and data tables.

1. Mucosal Protection:
SOS has been shown to protect the oesophageal mucosa against reflux oesophagitis. A study demonstrated that SOS administration resulted in a significant reduction in pathological scores in a dose-dependent manner when tested on oesophagitis-induced rats. The scores improved from a mean of 3.14 in the control group to 0.00 at the highest dosage (14.4 μmol/kg) of SOS, indicating its efficacy in reducing mucosal injury .

2. Wound Healing:
The Explorer trial highlighted the effectiveness of SOS-impregnated dressings in accelerating the healing of diabetic foot ulcers (DFUs). The trial involved 240 patients and found that 48% of those treated with SOS dressings healed within 20 weeks compared to 30% in the control group. This represents a 2.6-fold increase in healing odds for patients using SOS dressings .

3. Growth Factor Regulation:
Research indicates that SOS interacts with growth factors, particularly fibroblast growth factor-2 (FGF-2). SOS has been found to inhibit FGF-2 binding to endothelial cells and facilitate the release of pre-bound FGF-2, which may play a role in regulating tumor growth and angiogenesis .

Table 1: Summary of Key Studies on SOS

StudyFocusFindings
Oesophagitis Model Mucosal ProtectionSignificant reduction in pathological scores with SOS treatment (mean score: 0.00 at 14.4 μmol/kg)
Explorer Trial Diabetic Foot Ulcers48% healing rate with SOS dressings vs. 30% control; faster wound closure
FGF-2 Interaction Tumor Growth RegulationSOS inhibited FGF-2 binding and enhanced diffusion through membranes

Case Studies

Case Study 1: Oesophagitis Treatment
In a controlled study involving rats, SOS was administered alongside sucralfate to evaluate its protective effects against reflux oesophagitis. The results indicated that while both compounds reduced ulcer size, SOS outperformed sucralfate at lower doses, suggesting its potential as a therapeutic agent for esophageal conditions .

Case Study 2: Diabetic Foot Ulcers
In clinical settings, patients receiving SOS-impregnated dressings reported improved healing rates and quality of life metrics compared to those receiving standard care. The trials confirmed that these dressings are safe and effective for treating difficult-to-heal noninfected neuroischemic diabetic foot ulcers .

Q & A

Q. How can systematic reviews address gaps in understanding Sucroseoctasulfate Sodium’s mechanism of action across disparate studies?

  • Answer : Formulate a PICOT-structured research question (Population, Intervention, Comparison, Outcome, Timeframe) to narrow scope. Use Boolean search strings to aggregate literature (e.g., "Sucroseoctasulfate Sodium AND (anticoagulant OR anti-inflammatory)"). Perform thematic synthesis to identify mechanistic patterns .

Tables for Reference

Experimental Design Type Application to Sucroseoctasulfate Sodium Key References
Factorial DesignOptimizing sulfation reaction parameters
Dose-Response Meta-AnalysisResolving efficacy contradictions
Microfluidic SimulationsStudying dynamic binding interactions

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